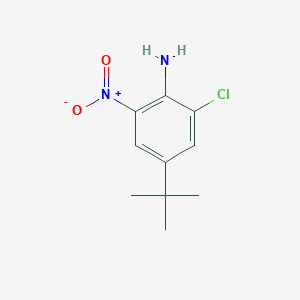
2-Chloro-4-tert-butyl-6-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-tert-butyl-6-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a chloro group, a tert-butyl group, and a nitro group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-tert-butyl-6-nitroaniline typically involves the nitration of 2-Chloro-4-tert-butylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 2-Chloro-4-tert-butyl-6-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxyacids, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed:
Oxidation: Nitroso derivatives or other oxidized products.
Reduction: 2-Chloro-4-tert-butyl-6-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-tert-butyl-6-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Biological Studies: Researchers may use this compound to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
作用機序
The mechanism of action of 2-Chloro-4-tert-butyl-6-nitroaniline depends on the specific application and the target molecule. In general, the nitro group can undergo redox reactions, which can generate reactive intermediates that interact with biological molecules. The chloro and tert-butyl groups can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes or receptors.
類似化合物との比較
2-Chloro-4-nitroaniline: Lacks the tert-butyl group, which can affect its reactivity and applications.
4-tert-Butyl-2-nitroaniline:
2-Chloro-6-nitroaniline: Lacks the tert-butyl group, affecting its steric and electronic properties.
Uniqueness: 2-Chloro-4-tert-butyl-6-nitroaniline is unique due to the combination of the chloro, tert-butyl, and nitro groups on the aniline ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for specialized applications in organic synthesis and materials science.
特性
IUPAC Name |
4-tert-butyl-2-chloro-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPRUOCXHYMXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
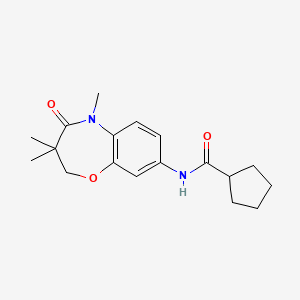
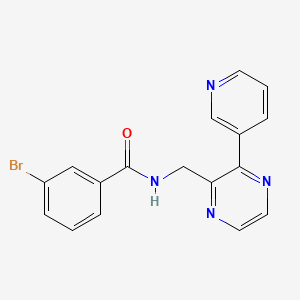
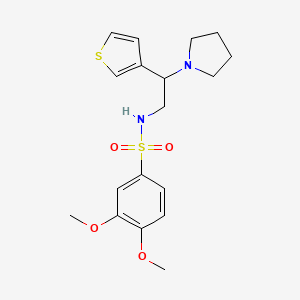
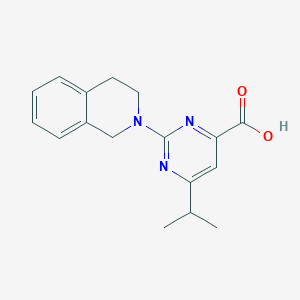
![4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2649803.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide](/img/structure/B2649805.png)
![3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2649807.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2649811.png)
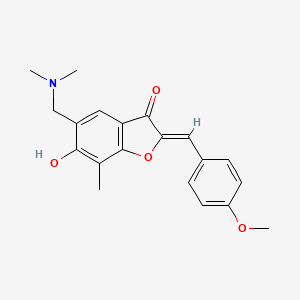
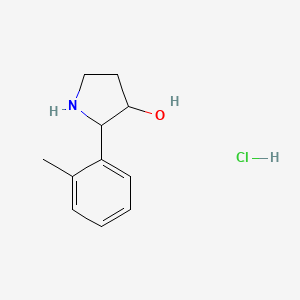
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B2649816.png)
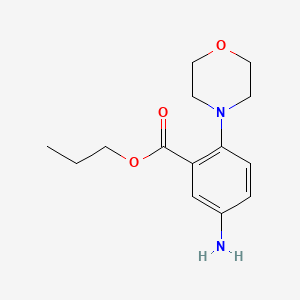
![2-(cyclopentylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2649820.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2649822.png)
